2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Overview
Description
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex heterocyclic compound that belongs to the family of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the use of sodium carbonate as a catalyst in ethanol has been reported to yield the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The choice of catalyst and solvent can be optimized for cost-effectiveness and environmental considerations. The use of recyclable catalysts and green solvents like polyethylene glycol (PEG-400) and glycerol has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The allyloxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles
- 2-amino-4H-chromene derivatives
- 3,4-dihydropyrano[3,2-c]chromenes
Uniqueness
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-3-8-23-13-6-4-12(5-7-13)16-14(10-20)18(21)25-15-9-11(2)24-19(22)17(15)16/h3-7,9,16H,1,8,21H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQUMGQCQQTPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC=C)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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